molecular formula C18H20N2O5S B14974332 N-(2,4-dimethoxyphenyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide

Katalognummer: B14974332
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: DZBABDZUBCLFFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a synthetic organic compound characterized by its unique chemical structure It is composed of a benzamide core linked to a 2,4-dimethoxyphenyl group and a 1,1-dioxido-2-isothiazolidinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzoic acid with appropriate reagents under controlled conditions.

    Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, often using 2,4-dimethoxyphenyl chloride in the presence of a base.

    Incorporation of the 1,1-Dioxido-2-Isothiazolidinyl Moiety: The final step involves the cyclization reaction to form the 1,1-dioxido-2-isothiazolidinyl ring, typically using sulfur-containing reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Investigation as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Evaluation of its biological activity, including potential antimicrobial or anticancer properties.

Wirkmechanismus

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,4-Dimethoxyphenyl)-4-(1,1-dioxido-2-isothiazolidinyl)acetamide
  • N-(2,4-Dimethoxyphenyl)-4-(1,1-dioxido-2-isothiazolidinyl)propionamide

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable subject for further research and development.

Eigenschaften

Molekularformel

C18H20N2O5S

Molekulargewicht

376.4 g/mol

IUPAC-Name

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C18H20N2O5S/c1-24-15-8-9-16(17(12-15)25-2)19-18(21)13-4-6-14(7-5-13)20-10-3-11-26(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21)

InChI-Schlüssel

DZBABDZUBCLFFM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.